molecular formula C11H18N4O2 B13426935 1-((1-isobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid

1-((1-isobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13426935
M. Wt: 238.29 g/mol
InChI Key: DYHCHKKMMQKTJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-isobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that contains both azetidine and triazole rings. These structures are known for their significant biological activities and are often used in the development of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-isobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

    Formation of Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Attachment of Isobutyl Group: The isobutyl group is introduced via alkylation reactions.

    Formation of Triazole Ring: The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-((1-isobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the triazole ring or other parts of the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-((1-isobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential pharmaceutical agent due to its bioactive properties.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-((1-isobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-((1-methylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
  • 1-((1-butylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
  • 1-((1-pentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid

Uniqueness

1-((1-isobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the isobutyl group, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile.

Properties

Molecular Formula

C11H18N4O2

Molecular Weight

238.29 g/mol

IUPAC Name

1-[[1-(2-methylpropyl)azetidin-3-yl]methyl]triazole-4-carboxylic acid

InChI

InChI=1S/C11H18N4O2/c1-8(2)3-14-4-9(5-14)6-15-7-10(11(16)17)12-13-15/h7-9H,3-6H2,1-2H3,(H,16,17)

InChI Key

DYHCHKKMMQKTJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CC(C1)CN2C=C(N=N2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.